pyCTZ (hydrochloride)
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Overview
Description
PyCTZ (hydrochloride), also known as Pyridyl Coelenterazine hydrochloride, is a pyridyl analog of Coelenterazine. It serves as an ATP-independent substrate for LumiLuc luciferase, producing intense blue bioluminescence when used with luciferases. This compound is also applicable in aequorin-based calcium sensing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyCTZ (hydrochloride) involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which undergo oxidation to yield the pyridyl Coelenterazine analog . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Methanol or DMSO
Catalyst: Ammonia
Industrial Production Methods
Industrial production of pyCTZ (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to mix the reactants.
Purification: The product is purified using column chromatography.
Quality Control: The final product is subjected to rigorous quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
PyCTZ (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Conversion of 1,4-dihydropyridines to pyridyl Coelenterazine.
Reduction: Reduction of pyridyl Coelenterazine to its corresponding alcohol.
Substitution: Substitution reactions involving the pyridyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in methanol.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
Oxidation: Pyridyl Coelenterazine.
Reduction: Pyridyl Coelenterazine alcohol.
Substitution: Various substituted pyridyl Coelenterazine derivatives.
Scientific Research Applications
PyCTZ (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a bioluminescent substrate in various chemical assays.
Biology: Employed in aequorin-based calcium sensing to study calcium ion dynamics in biological systems.
Medicine: Utilized in imaging techniques to visualize cellular processes.
Industry: Applied in the development of bioluminescent sensors for environmental monitoring .
Mechanism of Action
PyCTZ (hydrochloride) exerts its effects through its interaction with luciferases. The compound serves as a substrate for LumiLuc luciferase, producing intense blue bioluminescence. The mechanism involves the oxidation of pyCTZ (hydrochloride) by luciferase, resulting in the emission of light. This process is ATP-independent, making it suitable for various bioluminescent assays .
Comparison with Similar Compounds
Similar Compounds
Coelenterazine: The parent compound of pyCTZ (hydrochloride), used in similar bioluminescent applications.
Furyl Coelenterazine: Another analog of Coelenterazine with a furyl group instead of a pyridyl group.
Phenyl Coelenterazine: Analog with a phenyl group, used in bioluminescent assays.
Uniqueness
PyCTZ (hydrochloride) is unique due to its pyridyl group, which enhances its bioluminescent properties and makes it an effective substrate for LumiLuc luciferase. Its ATP-independent nature also sets it apart from other bioluminescent substrates, making it highly suitable for aequorin-based calcium sensing .
Properties
Molecular Formula |
C25H21ClN4O |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
8-benzyl-6-phenyl-2-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-3-ol;hydrochloride |
InChI |
InChI=1S/C25H20N4O.ClH/c30-25-22(16-19-11-13-26-14-12-19)28-24-21(15-18-7-3-1-4-8-18)27-23(17-29(24)25)20-9-5-2-6-10-20;/h1-14,17,30H,15-16H2;1H |
InChI Key |
ALJYSJLOXJBPIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=NC=C4)C5=CC=CC=C5.Cl |
Origin of Product |
United States |
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